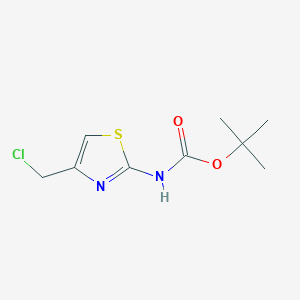

![molecular formula C10H18N2O2 B1521351 1-氨基-3-boc-3-氮杂双环[3.1.0]己烷 CAS No. 489438-95-1](/img/structure/B1521351.png)

1-氨基-3-boc-3-氮杂双环[3.1.0]己烷

描述

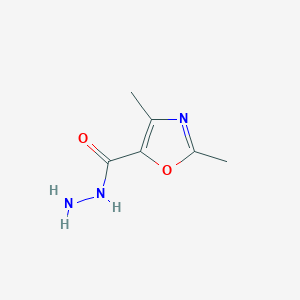

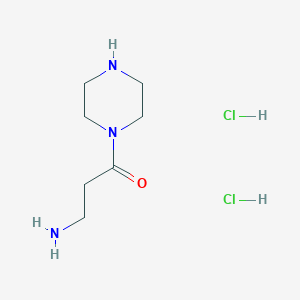

“1-Amino-3-boc-3-azabicyclo[3.1.0]hexane” is a chemical compound with the IUPAC name tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 198.27 . The compound is typically stored in a refrigerator and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “1-Amino-3-boc-3-azabicyclo[3.1.0]hexane” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“1-Amino-3-boc-3-azabicyclo[3.1.0]hexane” is a white to yellow solid . It has a molecular weight of 198.27 . The compound is typically stored in a refrigerator .

科学研究应用

Pharmaceutical Synthesis

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane serves as a key intermediate in the synthesis of pharmaceutical compounds. Its rigid bicyclic structure is used to mimic the cyclohexane ring, a common motif in drug molecules. This compound is particularly valuable in creating spirocyclic structures, which are prevalent in several biologically active molecules .

Molecular Probes

Due to its unique bicyclic structure, this compound is used in the development of molecular probes that can help in studying biological systems. These probes can bind to specific enzymes or receptors, allowing researchers to track biological processes in real-time .

Material Science

In material science, 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane can be utilized to synthesize novel polymers with unique properties. The incorporation of azabicyclo structures into polymer chains can lead to materials with enhanced strength, flexibility, and chemical resistance .

Catalysis

This compound is also explored in catalysis research. Its framework can be used to develop new catalysts that facilitate chemical reactions, particularly in the creation of asymmetric centers, which are crucial for producing enantiomerically pure substances in the pharmaceutical industry .

Agrochemical Development

The azabicyclohexane moiety is investigated for its potential use in agrochemicals. It can act as a scaffold for developing new pesticides and herbicides, offering a new approach to pest and weed management in agriculture .

Antitumor Agents

Research has indicated that compounds containing the azabicyclohexane ring, like 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane, show promise as antitumor agents. They can be functionalized to interact with specific cellular targets, potentially leading to new cancer therapies .

Antibacterial and Antifungal Agents

The structural complexity of 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane makes it a candidate for developing new antibacterial and antifungal agents. Its ability to integrate into larger molecules allows for the targeting of specific microbial pathways .

Neurological Research

In neuroscience, this compound can be used to synthesize analogs of neurotransmitters or other neuroactive substances. This aids in the study of neurological disorders and the development of drugs that can modulate synaptic transmission .

安全和危害

The safety information for “1-Amino-3-boc-3-azabicyclo[3.1.0]hexane” includes several precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others . The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用机制

Target of Action

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The compound is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .

Mode of Action

The exact mode of action of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of ficellomycin, a dipeptide that consists of L-valine and a non-proteinogenic amino acid .

Biochemical Pathways

For example, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may be influenced by various environmental factors.

属性

IUPAC Name |

tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGHDJBBUKJALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC2(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

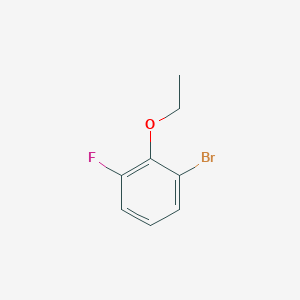

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

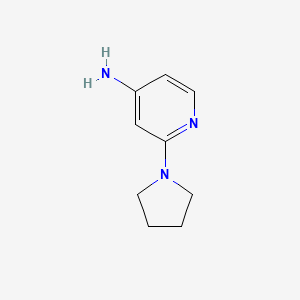

![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)

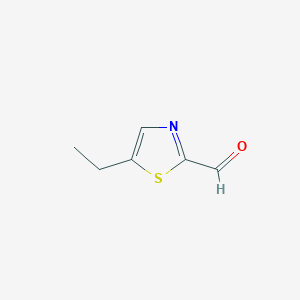

![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)